N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide
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Overview
Description
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a complex organic compound with the molecular formula C21H15FN2OS. This compound is characterized by its unique structure, which includes a cyano group, a sulfanyl group, and a fluorobenzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-cyano-4-[(2-methylphenyl)sulfanyl]aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The sulfanyl group may participate in redox reactions, while the fluorobenzenecarboxamide moiety can interact with various biological receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide
- N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-chlorobenzenecarboxamide
Uniqueness
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-14-4-2-3-5-19(14)26-20-11-10-18(12-16(20)13-23)24-21(25)15-6-8-17(22)9-7-15/h2-12H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSXQBZUHQXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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